molecular formula C30H30N2O7 B150677 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine CAS No. 23669-79-6

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine

Cat. No. B150677
CAS RN: 23669-79-6
M. Wt: 530.6 g/mol
InChI Key: BYGKUWPLEGHFKX-ZRRKCSAHSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .


Synthesis Analysis

An efficient four-step process for the preparation of 5’-O-(4,4’-dimethoxytrityl)-N2-isobutyryl-2’-O-(2-methoxyethyl)-guanosine was developed . Direct 2’-O-alkylation of 2,6-diaminopurine riboside was accomplished via inexpensive and commercially available reagents such as KOH, DMSO, and alkyl halides .


Molecular Structure Analysis

The molecular formula of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine is C31H30N4O6 . The molecular weight is 546.6 g/mol . The InChI code is InChI=1S/C31H30N4O6/c1-38-23-12-8-21 (9-13-23)31 (20-6-4-3-5-7-20,22-10-14-24 (39-2)15-11-22)40-17-26-25 (36)16-27 (41-26)35-19-34-28-29 (35)32-18-33-30 (28)37/h4-16,18-19,25-27,36H,17-19H2,1-2H3, (H,32,35,36)/t25-,26-,27+,28+/m0/s1 .


Chemical Reactions Analysis

The kinetics and mechanism of the deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside catalysed by dichloroacetic acid to give a 4,4’-dimethoxytrityl carbocation have been studied . The detritylation occurs through a concerted general acid-catalysed mechanism rather than a stepwise A1 process .

Scientific Research Applications

Solid-Phase Synthesis of Polynucleotides

This compound is used in the solid-phase synthesis of polynucleotides . The solid-phase synthesis method is a technique used to chemically synthesize chains of nucleic acids.

Synthesis of Polythymidylic Acids

It is also used in the synthesis of polythymidylic acids . Polythymidylic acids are polymers of the nucleotide thymidine and are used in research as a template for the enzyme thymidine phosphorylase.

Stereoselective Synthesis of 3’-Deoxy-3’-Threo-Hydroxymethyl Nucleoside

The compound is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . This is a specific type of nucleoside which can be incorporated into oligodeoxynucleotides .

Antiviral Research

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine is used as a research tool in antiviral studies . It can be used to study the mechanisms of action of antiviral drugs and the replication of viruses.

Anticancer Research

Similarly, this compound is used in anticancer studies . It can be used to investigate the effects of various anticancer drugs and the growth of cancer cells.

Block Coupling Phosphotriester Method

This compound is used in the block coupling phosphotriester method . This is a method used in the synthesis of DNA and RNA oligonucleotides.

Mechanism of Action

properties

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGKUWPLEGHFKX-ZRRKCSAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946483
Record name 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine

CAS RN

23669-79-6
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23669-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023669796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxyuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine in oligonucleotide synthesis?

A1: 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine serves as a key building block in the solid-phase synthesis of oligonucleotides []. The 5'-O-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of the deoxyribose sugar. This protection is crucial during the sequential addition of nucleotide units in oligonucleotide synthesis. The DMT group can be selectively removed under acidic conditions, allowing for the addition of the subsequent nucleotide. The modified 2'-deoxyuridine with a 5-alkynyl group, synthesized from 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine, can then be incorporated into oligonucleotides using standard phosphoramidite chemistry [].

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